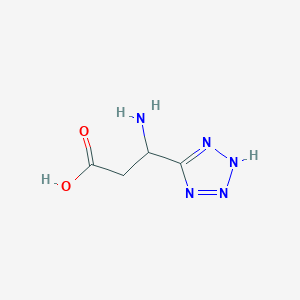![molecular formula C11H10Br2N2O2S B13552771 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring attached to an oxazole ring, which is further substituted with a dibromothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Synthesis of 4,5-Dibromothiophene: This can be achieved by brominating thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 1,3-Oxazole Ring: The dibromothiophene is then reacted with appropriate reagents to form the oxazole ring. This step often involves cyclization reactions.
Attachment of Morpholine Ring: Finally, the oxazole intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromo groups on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and oxazole rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The dibromothiophene moiety can interact with electron-rich sites, while the oxazole and morpholine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromothiophene: A simpler analog with only the dibromothiophene moiety.
4,5-Dibromothiophene-2-carboxylic acid: Another related compound with a carboxylic acid group.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: A compound with a similar morpholine ring but different heterocyclic substitution.
Uniqueness
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is unique due to its combination of the dibromothiophene, oxazole, and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H10Br2N2O2S |
|---|---|
Peso molecular |
394.08 g/mol |
Nombre IUPAC |
4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C11H10Br2N2O2S/c12-9-7(6-18-10(9)13)11-14-5-8(17-11)15-1-3-16-4-2-15/h5-6H,1-4H2 |
Clave InChI |
NVSONUFDYZLROH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CN=C(O2)C3=CSC(=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


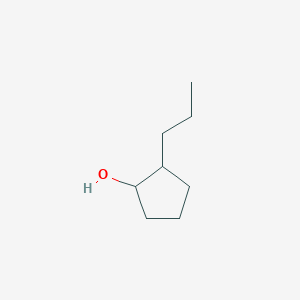
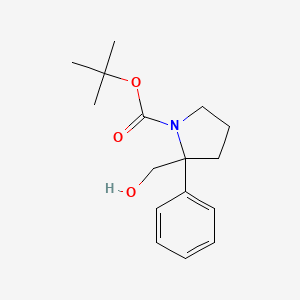
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)

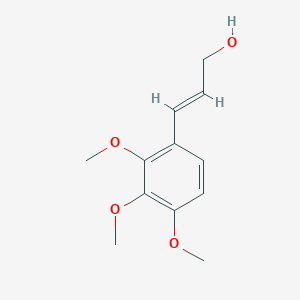
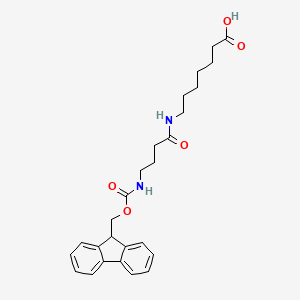
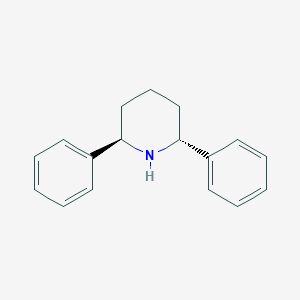

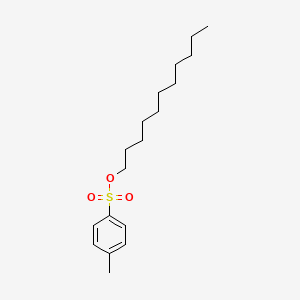

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
